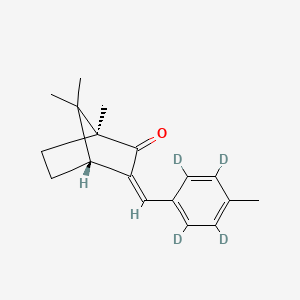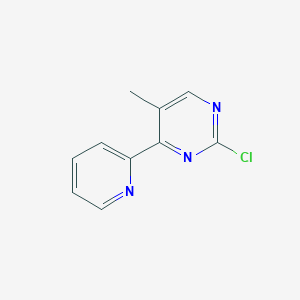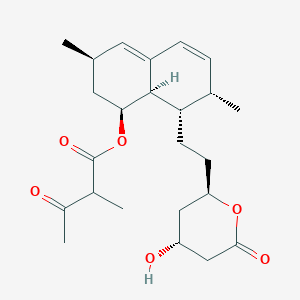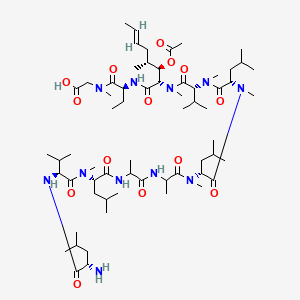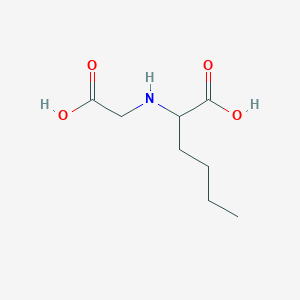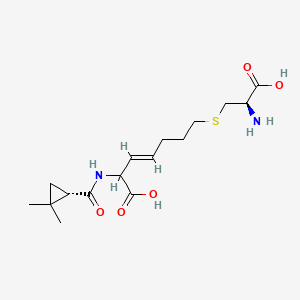![molecular formula C30H48O4Si B13861544 (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[98002,405,10014,19016,18]nonadecane-5,7,15-triol” is a highly complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the hexacyclic core: This might involve cyclization reactions, often using catalysts to ensure the correct stereochemistry.
Introduction of functional groups: The tert-butyl(dimethyl)silyl group and the prop-1-ynyl group are likely introduced through specific reagents and conditions, such as silylation and alkynylation reactions.
Final modifications: The hydroxyl groups and other functional groups are added or modified in the final steps, often requiring precise control of reaction conditions to maintain the integrity of the molecule.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up reactions: Using larger reactors and optimizing conditions for bulk production.
Purification techniques: Employing methods like chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Functional groups like the alkyne can be reduced to alkenes or alkanes.
Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alkanes.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for synthesizing other complex organic molecules.
Study of stereochemistry: Its multiple chiral centers make it an interesting subject for studying stereochemical effects in reactions.
Biology
Biological activity: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceutical applications: If the compound shows biological activity, it could be developed into a therapeutic agent.
Industry
Material science: The unique structure might find applications in developing new materials with specific properties.
作用機序
The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets. This might involve:
Binding to enzymes or receptors: Affecting biochemical pathways.
Modulating cellular processes: Influencing cell signaling or metabolism.
類似化合物との比較
Similar Compounds
Other hexacyclic compounds: Molecules with similar core structures but different functional groups.
Silyl-protected compounds: Molecules with tert-butyl(dimethyl)silyl groups used for protecting hydroxyl groups during synthesis.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which might confer unique properties and reactivity compared to similar compounds.
特性
分子式 |
C30H48O4Si |
|---|---|
分子量 |
500.8 g/mol |
IUPAC名 |
(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol |
InChI |
InChI=1S/C30H48O4Si/c1-26(2,3)35(6,7)34-14-8-11-29(32)23-16-20(23)25-24-19-15-22(19)30(33)17-18(31)9-12-27(30,4)21(24)10-13-28(25,29)5/h18-25,31-33H,9-10,12-17H2,1-7H3/t18-,19-,20+,21-,22+,23-,24+,25?,27+,28-,29-,30+/m0/s1 |
InChIキー |
WYDLDDUWCADCIH-HQAUAPBESA-N |
異性体SMILES |
C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5(C4[C@@H]6C[C@@H]6[C@]5(C#CCO[Si](C)(C)C(C)(C)C)O)C)O)O |
正規SMILES |
CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5(C#CCO[Si](C)(C)C(C)(C)C)O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)

